Cas no 6436-94-8 (GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER)
GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER
- ethyl (4-bromobenzyl)glycinate
- ethyl 2-((4-bromobenzyl)amino)acetate
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- Inchi: 1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3
- InChI Key: RSQUBOVXUFYTPJ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CNCC1=CC=C(Br)C=C1
Experimental Properties
- Density: 1.358±0.06 g/cm3(Predicted)
- Melting Point: 228 °C
- Boiling Point: 332.8±27.0 °C(Predicted)
- pka: 6.61±0.20(Predicted)
GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-719555-0.05g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 0.05g |
$683.0 | 2023-05-25 | ||
| Enamine | EN300-719555-0.1g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 0.1g |
$715.0 | 2023-05-25 | ||
| Enamine | EN300-719555-0.25g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 0.25g |
$748.0 | 2023-05-25 | ||
| Enamine | EN300-719555-0.5g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 0.5g |
$781.0 | 2023-05-25 | ||
| Enamine | EN300-719555-1.0g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 1g |
$813.0 | 2023-05-25 | ||
| Enamine | EN300-719555-2.5g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 2.5g |
$1594.0 | 2023-05-25 | ||
| Enamine | EN300-719555-5.0g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 5g |
$2360.0 | 2023-05-25 | ||
| Enamine | EN300-719555-10.0g |
ethyl 2-{[(4-bromophenyl)methyl]amino}acetate |
6436-94-8 | 10g |
$3500.0 | 2023-05-25 |
GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER
Comprehensive Overview of GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER (CAS No. 6436-94-8)
GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER (CAS No. 6436-94-8) is a specialized organic compound widely utilized in pharmaceutical and biochemical research. This ester derivative of glycine, featuring a 4-bromobenzyl group, is valued for its role as a building block in peptide synthesis and drug development. Its molecular structure combines the reactivity of an ethyl ester with the aromatic properties of a bromophenyl moiety, making it a versatile intermediate for targeted applications.
In recent years, the demand for custom peptide synthesis and small molecule pharmaceuticals has surged, driven by advancements in precision medicine and bioconjugation techniques. Researchers frequently search for "glycine derivatives for drug design" or "CAS 6436-94-8 applications," reflecting the compound's relevance in modern therapeutics. Its brominated aromatic ring enables selective cross-coupling reactions, aligning with trends in click chemistry and catalyzed organic transformations.
The compound's ethyl ester group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS). This property is critical for laboratories focusing on high-throughput screening or combinatorial chemistry. Additionally, the 4-bromophenyl substituent offers a handle for further functionalization, meeting the growing interest in "modular chemical scaffolds" for drug discovery.
From a synthetic perspective, GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER is often employed in N-alkylation reactions and protecting group strategies. Its stability under mild conditions makes it suitable for multi-step organic synthesis, a topic frequently queried in academic forums. The compound's CAS No. 6436-94-8 is a key identifier in chemical databases, underscoring its standardized use across global research platforms.
Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling of brominated compounds is emphasized in green chemistry guidelines. Researchers increasingly seek "sustainable bromination methods," linking this compound to broader discussions on eco-friendly synthesis.
In summary, GLYCINE, N-[(4-BROMOPHENYL)METHYL]-, ETHYL ESTER (CAS No. 6436-94-8) bridges fundamental chemistry and cutting-edge applications. Its dual functionality—combining amino acid backbone flexibility with aryl halide reactivity—positions it as a vital tool for innovators in biopharmaceuticals and material science.
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